molecular formula C12H14N4O2S B4008020 N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B4008020
M. Wt: 278.33 g/mol
InChI Key: JALMEGPCCCJTTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been reported, where diverse structures were achieved through different synthetic pathways. For example, Wang et al. (2010) demonstrated the synthesis of new acetamide derivatives, establishing their structures with spectral data such as MS, IR, CHN, and 1H NMR (Wang, Li, Dong, & Dong, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques. Gautam, Gautam, and Chaudhary (2013) obtained the structure of a related compound through elemental analysis, IR, NMR, Mass, and X-ray crystallographic studies, providing valuable insights into the molecular geometry and stability (Gautam, Gautam, & Chaudhary, 2013).

Chemical Reactions and Properties

Research on the chemical reactivity and properties of thiadiazolyl acetamide compounds has revealed their potential in forming diverse chemical structures with varied biological activities. For instance, Bing-se (2013) designed and synthesized novel thiadiazole compounds, highlighting their antifungal and insecticidal activities (Bing-se, 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including those similar to the compound , have been studied to understand their crystalline structure and stability. For example, Ismailova et al. (2014) described the synthesis and crystal structure of a thiadiazolyl acetamide compound, emphasizing its molecular orientation and interactions within the crystal lattice (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activities, of N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide and related compounds, have been a focus of several studies. Mamolo et al. (2001) synthesized thiadiazol-2-ylthio acetic acid derivatives and evaluated their antimycobacterial activities, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).

Scientific Research Applications

Synthesis and Biological Activities

  • A novel series of compounds including N-(thieno[2,3-b]pyridin-3-yl)acetamide with 1,3,4-thiadiazole substituents were synthesized, demonstrating antifungal and insecticidal activities, highlighting the potential of such compounds in agricultural applications (Zhou Bing-se, 2013).

Anticancer Activity

  • Research on acetazolamide condensed 1,4-dihydropyridines, a related class of compounds, showed anticholinesterase activity, suggesting potential therapeutic applications for diseases associated with cholinesterase enzymes (M. N. Babu et al., 2019).
  • Synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives showcased a variety of structures, underlining the flexibility of this compound's framework in creating diverse molecules for further biological evaluation (Huicheng Wang et al., 2010).

Insecticidal Assessment

  • Heterocycles incorporating a thiadiazole moiety, derived from similar compounds, were synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, indicating the potential use of such compounds in pest control (A. Fadda et al., 2017).

Antimicrobial Activity

  • Certain new derivatives were synthesized and showed a selective activity against Gram-positive bacteria, especially methicillin-resistant Staphylococci, suggesting their potential as antimicrobial agents (Ho-Shen Lin et al., 1995).

properties

IUPAC Name

N-(4-acetyl-5-methyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8(17)14-11-15-16(9(2)18)12(3,19-11)10-6-4-5-7-13-10/h4-7H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALMEGPCCCJTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 3
N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

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